molecular formula C10H10N2O2 B12044448 5-(4-Methoxyphenyl)isoxazol-3-amine

5-(4-Methoxyphenyl)isoxazol-3-amine

Cat. No.: B12044448
M. Wt: 190.20 g/mol
InChI Key: AZNHHXIAWLRXEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methoxyphenyl)isoxazol-3-amine: is a chemical compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxyphenyl)isoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization with hydroxylamine to form the isoxazole ring . The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, catalyst-free and microwave-assisted methods have been explored to improve efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: 5-(4-Methoxyphenyl)isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted isoxazoles .

Scientific Research Applications

Chemistry: 5-(4-Methoxyphenyl)isoxazol-3-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology and Medicine: In medicinal chemistry, this compound has been investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent. Its ability to interact with biological targets makes it a valuable candidate for drug development .

Industry: The compound is also used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects. The compound may also interfere with cellular processes in cancer cells, inducing apoptosis or inhibiting proliferation .

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)isoxazol-5-amine
  • 5-(4-Chlorophenyl)isoxazol-3-amine
  • 3-(4-Methoxyphenyl)isoxazol-5-amine

Comparison: Compared to these similar compounds, 5-(4-Methoxyphenyl)isoxazol-3-amine exhibits unique properties due to the position of the methoxy group and the amino group on the isoxazole ring. This structural difference can influence its reactivity, stability, and biological activity .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-(4-methoxyphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H10N2O2/c1-13-8-4-2-7(3-5-8)9-6-10(11)12-14-9/h2-6H,1H3,(H2,11,12)

InChI Key

AZNHHXIAWLRXEB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.